4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine" involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These processes are critical for constructing the complex architecture of the compound, ensuring the precise arrangement of its functional groups and molecular skeleton (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide detailed insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the compound's reactivity and interactions with other molecules (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their structural framework, including the presence of triazolyl and methylpiperidine groups. These functional groups can participate in various chemical reactions, contributing to the compound's utility in synthetic chemistry and potential biological applications (Ahmed et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. X-ray crystallography can reveal the compound's crystalline structure, providing insights into its stability and interactions within the crystal lattice (Castiñeiras et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are determined by the electronic structure and the presence of functional groups in the compound. Studies involving DFT calculations and spectroscopic analyses can shed light on these properties, enabling a deeper understanding of the compound's behavior in chemical environments (Karczmarzyk & Malinka, 2008).
properties
IUPAC Name |
4-[5-[3-(difluoromethoxy)phenyl]-3-methyl-1,2,4-triazol-1-yl]-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N4O/c1-11-19-15(12-4-3-5-14(10-12)23-16(17)18)22(20-11)13-6-8-21(2)9-7-13/h3-5,10,13,16H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFPDTSCQRYJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC(=CC=C2)OC(F)F)C3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine |
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